5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
CAS No.: 73963-42-5
Cat. No.: VC20769449
Molecular Formula: C11H19ClN4
Molecular Weight: 242.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73963-42-5 |
|---|---|
| Molecular Formula | C11H19ClN4 |
| Molecular Weight | 242.75 g/mol |
| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole |
| Standard InChI | InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2 |
| Standard InChI Key | INTQSGGUSUSCTJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C(=NN=N2)CCCCCl |
| Canonical SMILES | C1CCC(CC1)N2C(=NN=N2)CCCCCl |
Introduction
Chemical Structure and Properties
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CAS: 73963-42-5) is characterized by its tetrazole core structure with specific functional group substitutions. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, serves as the foundation of this molecule, while the 4-chlorobutyl and cyclohexyl substituents provide its distinctive chemical behavior.
Physical and Chemical Characteristics
The compound presents as a white to almost white powder or crystalline solid at room temperature . It has a molecular formula of C₁₁H₁₉ClN₄ and a molecular weight of 242.75 g/mol . The melting point range has been determined to be between 50.0 and 54.0°C . The compound is typically stored at room temperature, though storage in a cool, dark place below 15°C is recommended for optimal stability .
A comprehensive analysis of its physical properties reveals that the compound possesses characteristics typical of tetrazole derivatives, including moderate polarity and solubility in common organic solvents. The presence of the chlorine atom in the butyl chain provides a reactive site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate.
Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole . While specific NMR data for this exact compound is limited in the available literature, comparative analysis with similar tetrazole derivatives suggests expected chemical shifts for the cyclohexyl protons in the region of 1.0-2.0 ppm, with the methine proton adjacent to the tetrazole nitrogen appearing around 4.0-4.1 ppm . The 4-chlorobutyl chain typically shows characteristic signals for the methylene groups, with the CH₂-Cl group appearing more deshielded than the other methylene groups.
Synthesis Methods
The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole involves several established chemical pathways that yield the desired tetrazole scaffold with appropriate substitutions. These methods typically employ multicomponent reactions that efficiently construct the tetrazole ring system.
Reaction Mechanism
The formation of the tetrazole ring involves a complex mechanism that proceeds through several intermediates. The reaction begins with the nucleophilic attack of the azide anion on the isocyanide carbon, followed by a series of electron transfers and ring-closing steps to form the tetrazole structure. The specific positioning of the 4-chlorobutyl and cyclohexyl groups is determined by the structure of the starting materials and the reaction conditions employed.
The synthesis of analogous compounds such as 5-(4-chlorobenzyl)-1-cyclohexyl-1H-tetrazole has been documented with yields of approximately 48% . This suggests that similar yields might be expected for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole under optimized conditions.
Analytical Methods and Detection
Due to the potential genotoxicity associated with 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, robust analytical methods have been developed for its detection and quantification, particularly in pharmaceutical products where it may appear as an impurity.
HPLC/MS Method Development
A validated High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) limit test method has been developed specifically for the detection of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole in cilostazol . This method was developed in response to regulatory agency requests, highlighting the importance of monitoring this compound in pharmaceutical products.
The HPLC/MS method demonstrates excellent specificity, with 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole eluting at approximately 16.3 minutes, while cilostazol elutes at around 14.0 minutes . The Selected Ion Monitoring (SIM) chromatogram is typically recorded from 15.0 to 18.0 minutes to focus on the target compound. This separation enables reliable detection without significant interference from the pharmaceutical matrix.
Applications and Significance
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole serves several important functions in chemical and pharmaceutical research, with its primary significance lying in its role as a synthetic intermediate.
Pharmaceutical Synthesis
The most documented application of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole is as an intermediate in the synthesis of cilostazol, a selective inhibitor of type 3 phosphodiesterase . Cilostazol is used clinically as an antiplatelet agent that inhibits cellular phosphodiesterase, preventing the degradation of cyclic adenosine monophosphate (cAMP). This pharmaceutical is primarily used in the treatment of intermittent claudication in individuals with peripheral arterial disease.
The reactive chlorobutyl side chain of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole makes it a valuable synthetic building block, allowing for further functionalization through nucleophilic substitution reactions. This reactivity enables its transformation into more complex pharmaceutical intermediates.
Toxicological Considerations
The presence of a primary alkyl chloride group in 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole raises significant toxicological concerns that have prompted regulatory scrutiny and analytical method development.
Regulatory Thresholds and Monitoring
Regulatory agencies have established a threshold of toxicological concern (TTC) for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole in pharmaceutical products . The nominal concentration for testing is typically set at 2.5 parts per million (ppm), based on TTC considerations. This threshold represents the level below which exposure is considered to pose negligible risk to human health.
The validated HPLC/MS method described earlier has been employed to determine the levels of this impurity in commercial drug products containing cilostazol. Notably, some analyses have revealed levels above the established TTC threshold, highlighting the importance of optimizing purification processes during pharmaceutical manufacturing .
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